molecular formula C8H9BrO B024875 4-Methoxybenzyl bromide CAS No. 2746-25-0

4-Methoxybenzyl bromide

Cat. No. B024875
CAS RN: 2746-25-0
M. Wt: 201.06 g/mol
InChI Key: GIGRWGTZFONRKA-UHFFFAOYSA-N
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Patent
US08530483B2

Procedure details

To a stirred cooled 0° C. suspension of NaH (272 mg, 6.81 mmol) in DMF (23 mL) was added 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester (400 mg, 2.27 mmol). After 5 min, PMBBr (548 mg, 2.72 mmol) and KI (377 mg, 2.27 mmol) were added and the reaction mixture was allowed to warm to room temperature and stirring was continued overnight. The following day, water was added to quench the remaining Nail and the aqueous mixture was washed with EtOAc, which was discarded. The aqueous phase was collected and carefully acidified (pH ˜3) before extraction with EtOAc. The combined organics were dried and evaporated to afford 1-(4-methoxy-benzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (160 mg, 0.57 mmol, 25% yield). ES MS (M+H+)=283.
Name
Quantity
272 mg
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
Quantity
548 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].C[O:4][C:5]([C:7]1[CH:8]=[C:9]2[CH:15]=[CH:14][NH:13][C:10]2=[N:11][CH:12]=1)=[O:6].[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:24]Br)=[CH:20][CH:19]=1.O>CN(C=O)C>[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:24][N:13]2[C:10]3=[N:11][CH:12]=[C:7]([C:5]([OH:4])=[O:6])[CH:8]=[C:9]3[CH:15]=[CH:14]2)=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
272 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
23 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
COC(=O)C=1C=C2C(=NC1)NC=C2
Step Three
Name
Quantity
548 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)CBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to quench the remaining Nail
WASH
Type
WASH
Details
the aqueous mixture was washed with EtOAc, which
CUSTOM
Type
CUSTOM
Details
The aqueous phase was collected
EXTRACTION
Type
EXTRACTION
Details
before extraction with EtOAc
CUSTOM
Type
CUSTOM
Details
The combined organics were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=CC=C(CN2C=CC=3C2=NC=C(C3)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.57 mmol
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.